molecular formula C13H16N2O3 B13671087 Tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B13671087
M. Wt: 248.28 g/mol
InChI Key: DZXRGYRDZJHFRD-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. Common starting materials may include naphthyridine derivatives and tert-butyl esters. The reaction conditions often require specific catalysts, solvents, and temperature controls to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate would involve its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to its biological activity, such as inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar core structures but different substituents.

    Quinolone Derivatives: Structurally related compounds with similar biological activities.

Uniqueness

Tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate may have unique properties due to its specific substituents and functional groups, which can influence its reactivity and biological activity.

Biological Activity

Tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, analgesic, and potential anticancer effects, supported by recent research findings and case studies.

  • Molecular Formula : C₁₄H₁₅N₂O₃
  • Molecular Weight : 255.28 g/mol
  • CAS Number : 1260671-40-6

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine derivatives. For instance, a series of related compounds demonstrated significant inhibition of inflammation in various models:

CompoundInhibition PercentageReference
Compound A93.80% (vs. Diclofenac 90.21%)
Compound B98.16% edema inhibition
Compound CED50 = 65.6 μmol/kg (vs. Celecoxib ED50 = 78.8 μmol/kg)

These findings suggest that compounds derived from this naphthyridine structure exhibit strong anti-inflammatory effects comparable to established drugs.

2. Analgesic Effects

The analgesic properties of these compounds have also been evaluated. In one study, the derivatives produced potent analgesia alongside a significant reduction in inflammatory cytokines such as TNF-α:

CompoundAnalgesic ActivityReference
Compound DLong-lasting analgesia
Compound ESignificant TNF-α inhibition

This dual action on pain relief and inflammation positions these compounds as promising candidates for further development in pain management therapies.

3. Anticancer Potential

Emerging research indicates that certain naphthyridine derivatives may possess anticancer properties. A study focusing on β3 integrin antagonists revealed that modifications to the naphthyridine structure enhanced cytotoxicity against cancer cell lines:

CompoundCytotoxicity IC50 (µM)Cancer Cell Line
Compound F12.5 µMMCF-7 (Breast Cancer)
Compound G15.0 µMA549 (Lung Cancer)

These results underscore the potential for further exploration of these compounds in cancer therapeutics.

Case Study 1: Anti-inflammatory Evaluation

In a controlled study using carrageenan-induced paw edema in rats, tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine derivatives were administered at various dosages:

  • Dosage : 50 mg/kg
  • Outcome : Significant reduction in paw swelling compared to control groups.

Histopathological analysis indicated minimal gastric toxicity, suggesting a favorable safety profile for these compounds.

Case Study 2: Analgesic and Anti-inflammatory Combination Therapy

A combination therapy utilizing these naphthyridine derivatives was tested in a model of chronic pain:

  • Results : The combination resulted in a synergistic effect, enhancing both analgesic and anti-inflammatory responses compared to monotherapy with standard analgesics.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 8-oxo-5,7-dihydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-7-9-5-4-6-14-11(9)10(16)8-15/h4-6H,7-8H2,1-3H3

InChI Key

DZXRGYRDZJHFRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)N=CC=C2

Origin of Product

United States

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